N2-Methylpyridine-2,4-diamine Hydrochloride: A Comprehensive Technical Guide to its Physicochemical Characterization
N2-Methylpyridine-2,4-diamine Hydrochloride: A Comprehensive Technical Guide to its Physicochemical Characterization
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of N2-Methylpyridine-2,4-diamine hydrochloride (CAS: 1429056-38-1). As a key building block in contemporary drug discovery and development, a thorough understanding of its physicochemical characteristics is paramount for researchers and scientists. This document outlines the known molecular attributes and presents detailed, field-proven experimental protocols for the determination of its core physical properties, including melting point, solubility, and pKa. Furthermore, this guide discusses a proposed synthetic route, purification strategies, and critical safety and handling procedures. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability for professionals in the pharmaceutical and chemical research sectors.
Introduction
N2-Methylpyridine-2,4-diamine hydrochloride is a substituted pyridine derivative that has garnered interest within the field of medicinal chemistry. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound. An in-depth characterization of its physical properties is a critical first step in the drug development pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics. This guide serves as a practical resource for scientists, providing both established data and robust methodologies for the comprehensive analysis of this compound.
Molecular and Chemical Identity
The fundamental molecular and chemical identifiers for N2-Methylpyridine-2,4-diamine hydrochloride are summarized below. This information forms the basis for all subsequent analytical and experimental work.
| Property | Value | Source(s) |
| Chemical Name | N2-Methylpyridine-2,4-diamine hydrochloride | [1] |
| CAS Number | 1429056-38-1 | [1][2][3] |
| Molecular Formula | C₆H₁₀ClN₃ | [1] |
| Molecular Weight | 159.62 g/mol | [1] |
| Purity | Typically ≥95-97% | [1][3] |
| Canonical SMILES | CNC1=NC=CC(=C1)N.Cl | |
| InChI Key | ZICJBZYANFHDQM-UHFFFAOYSA-N |
Table 1: Core Chemical and Molecular Identifiers for N2-Methylpyridine-2,4-diamine hydrochloride.
Experimental Determination of Physical Properties
Due to the limited availability of published experimental data for N2-Methylpyridine-2,4-diamine hydrochloride, this section provides detailed protocols for the determination of its key physical properties. These methodologies are based on established principles and are widely accepted in the pharmaceutical industry.
Melting Point Determination
The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity. The capillary method is a standard and reliable technique for this determination.
-
Sample Preparation: Ensure the N2-Methylpyridine-2,4-diamine hydrochloride sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Initial Screening: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
Solubility Profile Assessment
Understanding the solubility of N2-Methylpyridine-2,4-diamine hydrochloride in various solvents is critical for its application in synthesis, purification, and formulation. As a hydrochloride salt, it is expected to exhibit good solubility in aqueous media.
-
Solvent Selection: A range of solvents should be tested, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess amount of N2-Methylpyridine-2,4-diamine hydrochloride to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and biological activity. Potentiometric titration is a highly accurate method for pKa determination.[4][5]
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]
-
Sample Preparation: Prepare a solution of N2-Methylpyridine-2,4-diamine hydrochloride of known concentration (e.g., 1 mM) in purified water. To maintain a constant ionic strength, 0.15 M KCl can be added.[5]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved carbon dioxide.[5]
-
Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation or by identifying the inflection point of the titration curve, often facilitated by plotting the first or second derivative.[4][6]
Proposed Synthesis and Purification
While a specific, published synthesis for N2-Methylpyridine-2,4-diamine hydrochloride was not identified, a plausible synthetic route can be proposed based on established organic chemistry principles and literature precedents for similar aminopyridine derivatives. A common approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine precursor.
Proposed Synthetic Pathway
A potential synthesis could start from 2,4-dichloropyridine. Sequential amination reactions, first with methylamine and then with ammonia, would yield the desired diamine. Subsequent treatment with hydrochloric acid would afford the hydrochloride salt.
Purification
The crude product from the synthesis would likely require purification. Recrystallization is a standard and effective method for purifying solid organic compounds.
-
Solvent Screening: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude N2-Methylpyridine-2,4-diamine hydrochloride in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Characterization
To confirm the identity and purity of synthesized N2-Methylpyridine-2,4-diamine hydrochloride, a suite of spectroscopic analyses should be performed.
-
¹H and ¹³C NMR Spectroscopy: These techniques will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as N-H and C-N bonds.[7]
-
Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern.[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has synthesized the available information on N2-Methylpyridine-2,4-diamine hydrochloride and provided a framework for its comprehensive physicochemical characterization. While some physical properties require experimental determination, the detailed protocols herein offer a robust starting point for researchers. The proposed synthetic route and purification methods, along with the outlined safety precautions, provide a solid foundation for the safe and effective use of this compound in a research and development setting. A thorough understanding and application of these principles will undoubtedly facilitate the advancement of drug discovery programs that utilize this important chemical entity.
References
- 3- Aminopyridine Safety D
- 2-Aminopyridine - Safety D
- 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. Loba Chemie. December 11, 2012.
- 2-Aminopyridine - SAFETY D
- 3-Aminopyridine - SAFETY D
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
- Potentiometric Determination of Acid Dissociation Constants (pKa)
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. April 23, 2024.
- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- N2-Methylpyridine-2,4-diamine hydrochloride.
- Study of pKa for Schiff bases derived from 2- acetyl pyridine with 4-amino pyrimidine and 4-amino pyridine.
- Basic 1H- and 13C-NMR Spectroscopy.
- 1429056-38-1|N2-Methylpyridine-2,4-diamine hydrochloride|BLD Pharm.
- N2-Methylpyridine-2,4-diamine hydrochloride | 1429056-38-1. Sigma-Aldrich.
- N2-Methylpyridine-2,4-diamine hydrochloride | 1429056-38-1. Sigma-Aldrich.
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH.
- Synthesis and purification method of 2-amino-4-methylpyridine.
- Combin
- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1.
- N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride. Amerigo Scientific.
- N2-Methylpyridine-2,4-diamine hydrochloride. 通用试剂- 西典实验.
- N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride | C7H13Cl2N3. PubChem.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 1429056-38-1|N2-Methylpyridine-2,4-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. N2-Methylpyridine-2,4-diamine hydrochloride - 通用试剂 - 西典实验 [seedior.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. lobachemie.com [lobachemie.com]
- 12. geneseo.edu [geneseo.edu]
- 13. fishersci.com [fishersci.com]
